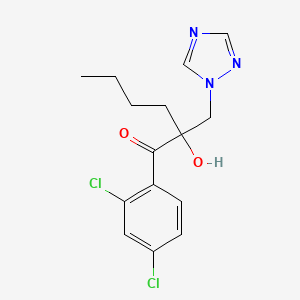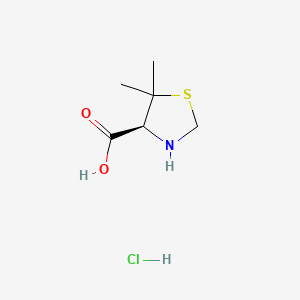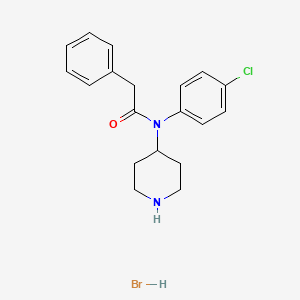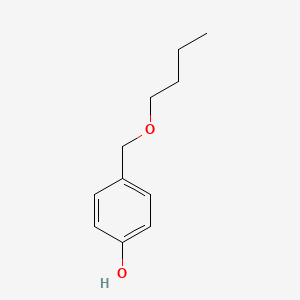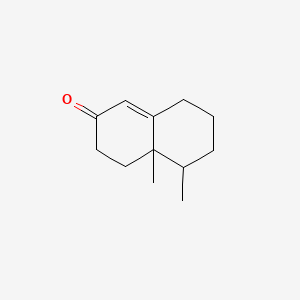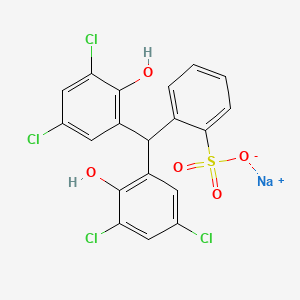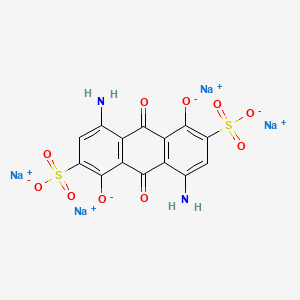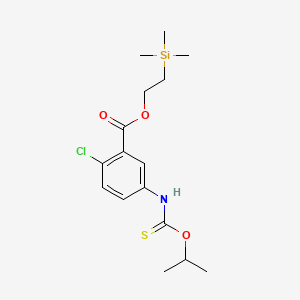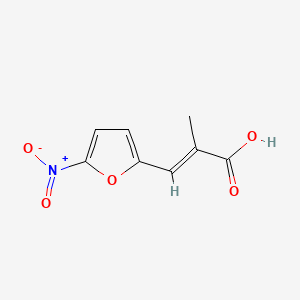
Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate is a complex organic compound with the molecular formula C22H44Na2O10S2 . It is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate involves multiple steps, including the sulfonation of octadecane derivatives and subsequent reactions with ethoxy groups. The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can modify the sulfonate groups, potentially leading to the formation of sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism by which Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. This property is crucial in applications like emulsification, where it helps to stabilize mixtures of oil and water .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a simpler structure.
Disodium laureth sulfosuccinate: A milder surfactant often used in personal care products.
Uniqueness
Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate is unique due to its complex structure, which provides enhanced surfactant properties compared to simpler compounds like SDS. Its multiple ethoxy groups contribute to its effectiveness in reducing surface tension and stabilizing emulsions .
Propiedades
Número CAS |
85153-73-7 |
|---|---|
Fórmula molecular |
C22H44Na2O10S2 |
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
disodium;10-hydroxy-18-[2-(2-sulfonatooxyethoxy)ethoxy]octadecane-9-sulfonate |
InChI |
InChI=1S/C22H46O10S2.2Na/c1-2-3-4-5-9-12-15-22(33(24,25)26)21(23)14-11-8-6-7-10-13-16-30-17-18-31-19-20-32-34(27,28)29;;/h21-23H,2-20H2,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clave InChI |
ACAYMVIABBCVER-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCCOCCOCCOS(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


